Phosphazene base P2-Et

Description

The exact mass of the compound Phosphazene base P2-Et is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphazene base P2-Et suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphazene base P2-Et including the price, delivery time, and more detailed information at info@benchchem.com.

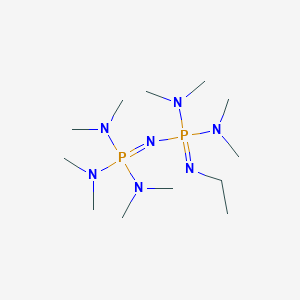

Structure

3D Structure

Properties

IUPAC Name |

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKEHPEQCSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392093 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165535-45-5 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phosphazene Base P2-Et: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphazene base P2-Et, systematically named 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a prominent member of the phosphazene superbase family.[1] These non-ionic, yet extremely strong, organic bases have carved a significant niche in modern organic synthesis. P2-Et is particularly valued for its exceptional basicity, coupled with low nucleophilicity, which allows for highly selective and efficient catalysis in a variety of chemical transformations.[1] This guide provides an in-depth overview of the structure, properties, and applications of Phosphazene base P2-Et, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.

Structure and Properties

The unique structure of P2-Et, a dimeric phosphazene, is the source of its remarkable reactivity. The molecule features a P=N-P backbone with multiple dimethylamino substituents, which contribute to its high electron density and, consequently, its profound basicity.

Physicochemical Properties

A summary of the key physicochemical properties of Phosphazene base P2-Et is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃₅N₇P₂ | [1] |

| Molecular Weight | 339.40 g/mol | [2] |

| CAS Number | 165535-45-5 | [1] |

| Appearance | Liquid | |

| Boiling Point | 96 °C at 0.05 mmHg | |

| Density | 1.02 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.492 | |

| pKa (in Acetonitrile) | ~32.9 | [1] |

| Solubility | High solubility in apolar to moderately polar solvents (e.g., hexane, toluene, THF) | [3] |

| Thermal Stability | Stable towards electrophilic attack, O₂ and hydrolysis. Specific decomposition temperature not readily available in public literature. | [3] |

Core Mechanism of Action: Proton Abstraction

The primary role of P2-Et in chemical reactions is to act as a potent Brønsted-Lowry base. Its exceptional ability to abstract protons, even from very weak acids, is the cornerstone of its catalytic activity. This process generates highly reactive anionic intermediates, which can then participate in a variety of bond-forming reactions.

Caption: Proton abstraction mechanism by P2-Et.

Applications in Organic Synthesis

The strong, non-nucleophilic nature of P2-Et makes it an ideal base for a range of organic transformations where traditional bases may lead to side reactions or fail to provide sufficient reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

P2-Et has proven to be a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It facilitates these transformations under mild conditions, often at room temperature, and is compatible with a broad range of functional groups.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling with P2-Et

The role of P2-Et in the Suzuki-Miyaura coupling is to facilitate the transmetalation step by activating the organoboron species.

Caption: Generalized catalytic cycle of a Suzuki-Miyaura reaction.

Isomerization of Vinyl Sulfones

P2-Et is also a potent catalyst for the isomerization of vinyl sulfones to their thermodynamically more stable allyl sulfone counterparts. This transformation is of significant interest in organic synthesis as allyl sulfones are versatile synthetic intermediates.

Experimental Protocols

Synthesis of Phosphazene Base P2-Et

While several synthetic routes to P2-Et have been developed, a notable improvement involves a three-step synthesis from readily available starting materials, which is more efficient and scalable than earlier methods.[5] A general representation of a modern synthetic approach is outlined below. Due to the hazardous nature of the reagents and intermediates, this synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A Novel Three-Step Synthetic Workflow

Caption: Simplified workflow for the synthesis of P2-Et.

Detailed Protocol for Suzuki-Miyaura Coupling (General Example)

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of P2-Et. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Phosphazene base P2-Et (1.5 - 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid or ester, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Add the Phosphazene base P2-Et to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

Phosphazene base P2-Et is a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its strong basicity and low nucleophilicity enable a wide range of important chemical transformations with high efficiency and selectivity. The information presented in this guide, including its physicochemical properties, mechanistic insights, and general experimental protocols, provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this remarkable superbase in their synthetic endeavors. Further exploration into its applications and the development of more sustainable synthetic routes will undoubtedly continue to expand its utility in the years to come.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Phosphazene Bases [sigmaaldrich.cn]

- 4. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

P2-Et Phosphazene Base: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the P2-Et phosphazene base, a powerful and versatile non-ionic, organic superbase. This document details the synthetic pathway, experimental protocols for its preparation and purification, and a thorough analysis of its structural and spectroscopic properties. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this potent reagent in their work.

Introduction

The P2-Et phosphazene base, chemically known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a member of the phosphazene family of organophosphorus compounds.[1] It is recognized for its exceptionally high basicity, classifying it as a non-ionic, organic superbase.[1] This strong basicity, coupled with its non-nucleophilic nature, allows P2-Et to deprotonate very weak acids, enabling a wide range of chemical transformations that are not feasible with more common bases.[1][2] Its applications span various areas of organic synthesis, including palladium-catalyzed cross-coupling reactions, alkylations, and isomerizations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the P2-Et phosphazene base is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 165535-45-5 | [3] |

| Molecular Formula | C₁₂H₃₅N₇P₂ | [3] |

| Molecular Weight | 339.40 g/mol | [3] |

| Appearance | Liquid | [4] |

| Boiling Point | 96 °C at 0.05 mmHg | [4] |

| Density | 1.02 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.492 | [4] |

| Purity | ≥98% | [3] |

Synthesis of P2-Et Phosphazene Base

The synthesis of the P2-Et phosphazene base can be achieved through a multi-step process. A novel and efficient synthetic route has been described, which provides a significant improvement over previous methods.[5]

Synthesis Pathway

The overall synthetic pathway for the P2-Et phosphazene base is depicted in the diagram below.

References

An In-depth Technical Guide to the Mechanism of Action of P2-Et Phosphazene Base

Audience: Researchers, scientists, and drug development professionals.

Abstract

The P2-Et phosphazene base, chemically known as 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a potent, non-ionic, and sterically hindered organic superbase.[1] Its exceptional proton affinity, coupled with low nucleophilicity, enables a wide range of chemical transformations that are often challenging with conventional inorganic or amine bases. This guide provides a comprehensive overview of its core mechanism of action, presents key quantitative data, details experimental protocols for its application, and illustrates its functional pathways through detailed diagrams. The primary utility of P2-Et lies in its capacity to deprotonate very weak acids, thereby generating highly reactive intermediates crucial for modern organic synthesis, most notably in facilitating palladium-catalyzed cross-coupling reactions at ambient temperatures.[2][3]

Core Mechanism of Action: Proton Abstraction

The fundamental mechanism of action for the P2-Et phosphazene base is its function as a powerful Brønsted-Lowry base.[1] Its remarkable catalytic activity is derived from its exceptional ability to abstract protons from a diverse array of weakly acidic organic compounds. This proton abstraction generates highly reactive anionic intermediates, such as carbanions, which are pivotal for initiating subsequent synthetic transformations.[1]

The high basicity of P2-Et is quantified by the pKₐ of its conjugate acid (pKₐH⁺) in acetonitrile, which is approximately 33.5 . This high value places it in the category of superbases, significantly stronger than common amine bases like DBU (pKₐH⁺ ≈ 24.3).

The key features contributing to its mechanism are:

-

High Proton Affinity: The unique electronic structure, involving a P=N backbone, delocalizes the positive charge effectively upon protonation. This delocalization stabilizes the conjugate acid, thereby increasing the basicity of the parent molecule.

-

Low Nucleophilicity: The proton abstraction site is sterically hindered by the bulky pentakis(dimethylamino) and ethyl groups. This steric shield prevents the base from acting as a nucleophile, minimizing unwanted side reactions and enhancing reaction selectivity.

-

Generation of "Naked" Anions: By abstracting a proton, P2-Et generates a reactive anion and a large, non-coordinating cationic conjugate acid. This results in a less tightly bound ion pair, increasing the reactivity of the generated anion.

Quantitative Data

The properties and performance of the P2-Et base are summarized below.

Table 1: Physicochemical and Basicity Data

| Parameter | Value | Reference |

| Chemical Name | 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | |

| CAS Number | 165535-45-5 | [4] |

| Molecular Formula | C₁₂H₃₅N₇P₂ | [4] |

| Molecular Weight | 339.40 g/mol | [4] |

| Form | Liquid | |

| Density | 1.02 g/mL at 25 °C | |

| Boiling Point | 96 °C at 0.05 mmHg | |

| pKₐH⁺ (in Acetonitrile) | 33.5 | [5] |

Table 2: Performance in Palladium-Catalyzed C-N Cross-Coupling

P2-Et has been shown to be a highly effective base for various room-temperature, palladium-catalyzed cross-coupling reactions.[1][2][3]

| Aryl Halide Substrate | Amine Substrate | Pd-Catalyst / Ligand | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |

| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |

| 1-Chloro-4-nitrobenzene | N-Methylaniline | Pd₂(dba)₃ / tBuBrettPhos | >95 | [1][3][6] |

| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |

Key Applications and Reaction Pathways

P2-Et is a versatile tool in organic synthesis, enabling reactions that are otherwise difficult to achieve.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of P2-Et is in palladium-catalyzed C-C, C-N, and C-O bond-forming reactions.[1] In these catalytic cycles, the base is crucial for generating the active nucleophile or facilitating the reductive elimination step. Its high basicity and solubility in organic solvents allow these reactions to proceed at room temperature with high efficiency.[3]

// Invisible nodes for positioning labels Reactants1 [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Reactants2 [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; Base [label="P2-Et (B:)", shape=plaintext, fontcolor="#4285F4"]; Base_H [label="P2-Et-H⁺ (BH⁺)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-NR'R''", shape=plaintext, fontcolor="#34A853"];

// Edges for the catalytic cycle Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Ligand Exchange &\nDeprotonation", style=dashed]; Amine_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Pd0 [label="Product Release"];

// Invisible nodes for positioning labels Reactants1 [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Reactants2 [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; Base [label="P2-Et (B:)", shape=plaintext, fontcolor="#4285F4"]; Base_H [label="P2-Et-H⁺ (BH⁺)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-NR'R''", shape=plaintext, fontcolor="#34A853"];

// Edges for the catalytic cycle Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Ligand Exchange &\nDeprotonation", style=dashed]; Amine_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Pd0 [label="Product Release"];

// Edges for reactants and products Reactants1 -> OA_Complex [style=dotted, arrowhead=none]; Reactants2 -> OA_Complex [style=dotted, arrowhead=none]; Base -> Amine_Complex [style=dotted, arrowhead=none, constraint=false]; Amine_Complex -> Base_H [style=dotted, arrowhead=none, constraint=false]; Product_Complex -> Product [style=dotted, arrowhead=none]; } Caption: Role of P2-Et in a Buchwald-Hartwig amination cycle.

Isomerization and Rearrangement Reactions

P2-Et is an effective catalyst for isomerization reactions, such as the conversion of vinyl sulfones into their more thermodynamically stable allyl sulfone counterparts.[1] This transformation proceeds via a proton abstraction/reprotonation sequence initiated by the base.

Generation of Specific Reactive Intermediates

The potent deprotonating power of P2-Et is harnessed to generate key reactive intermediates that are inaccessible with weaker bases. A notable example is the deprotonation of ortho-halobenzyl sulfones to form α-sulfonyl benzylic carbanions, which are valuable precursors in various synthetic routes.[1][6]

Detailed Experimental Protocol

The following is a representative protocol for a room-temperature Buchwald-Hartwig amination reaction using the P2-Et phosphazene base.

Materials and Reagents

-

Aryl halide (e.g., 4-chlorotoluene): 1.0 mmol

-

Amine (e.g., morpholine): 1.2 mmol

-

P2-Et phosphazene base: 1.5 mmol

-

Palladium precatalyst (e.g., tBuXPhos Pd G3): 0.02 mmol

-

Anhydrous toluene (B28343): 5 mL

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium precatalyst (0.02 mmol) under an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reagent Addition: Add the amine (1.2 mmol) to the stirred solution. Subsequently, add the P2-Et phosphazene base (1.5 mmol) dropwise via syringe.

-

Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Conclusion

The P2-Et phosphazene base is a powerful and versatile superbase whose mechanism of action is centered on its high capacity for proton abstraction. Its unique combination of extreme basicity, low nucleophilicity, and high solubility in organic media makes it an indispensable tool for modern synthetic chemistry. It enables the generation of reactive anions from very weak acids and facilitates key transformations, such as palladium-catalyzed cross-couplings, at mild, ambient temperatures, thus offering significant advantages over traditional basic reagents. Understanding its core mechanism is crucial for its effective application in the synthesis of complex molecules in research and industrial settings.

References

- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphazene base P2-Et = 98.0 NT 165535-45-5 [sigmaaldrich.com]

- 7. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]

Phosphazene Base P2-Et: A Technical Guide to its Basicity and pKa in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basicity and pKa of the phosphazene base P2-Et in different solvents. P2-Et, a highly potent, non-nucleophilic organic superbase, is a valuable tool in a wide range of chemical transformations. Understanding its basicity in various media is crucial for reaction optimization, mechanistic studies, and the development of robust synthetic protocols. This document summarizes key quantitative data, provides detailed experimental methodologies for pKa determination, and visualizes important concepts and workflows.

Basicity and pKa of P2-Et: A Tabulated Summary

The basicity of the phosphazene base P2-Et is significantly influenced by the solvent in which it is dissolved. The pKa of its conjugate acid (pKaH) is a direct measure of its basic strength. The following table summarizes the available pKa data for P2-Et in different solvents.

| Solvent | pKa of Conjugate Acid (pKaH) | Measurement Method |

| Acetonitrile (MeCN) | ~32.9 | Not specified |

| Acetonitrile (MeCN) | ~32.74 | Not specified |

| Tetrahydrofuran (THF) | 25.3 | Spectrophotometry |

| Water (H₂O) | 20 ± 2 (estimated) | Not specified |

Note: The pKa values in non-aqueous solvents are typically referenced to a standard acid-base pair in that solvent and may not be directly comparable to aqueous pKa values.

Experimental Protocols for pKa Determination in Non-Aqueous Solvents

The determination of pKa for highly basic compounds like P2-Et in non-aqueous solvents requires specialized techniques due to the absence of the leveling effect of water and the need for a well-defined pH scale. Below are detailed protocols for three common methods: potentiometric titration, UV-Vis spectrophotometric titration, and NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values. It involves monitoring the potential of a solution with a pH-sensitive electrode as a titrant of known concentration is added.

Materials and Equipment:

-

Potentiometer with a pH electrode suitable for non-aqueous solvents (e.g., a glass electrode with a sleeve-type diaphragm)

-

Autotitrator or a precision burette

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Anhydrous, high-purity non-aqueous solvent (e.g., acetonitrile, THF, DMSO)

-

P2-Et phosphazene base solution of known concentration in the chosen solvent

-

Standardized solution of a strong acid in the same solvent (e.g., trifluoromethanesulfonic acid, HClO₄)

-

Standard buffer solutions for electrode calibration in the non-aqueous solvent (if available) or a suitable reference electrode system.

Protocol:

-

Solvent and Reagent Preparation:

-

Ensure all solvents are rigorously dried and deoxygenated to prevent interference from water and carbon dioxide. This can be achieved by passing the solvent through a column of activated alumina (B75360) or molecular sieves and sparging with an inert gas.

-

Prepare a standard solution of a strong, non-nucleophilic acid (e.g., 0.01 M trifluoromethanesulfonic acid) in the chosen anhydrous solvent.

-

Prepare a solution of P2-Et of known concentration (e.g., 0.005 M) in the same solvent.

-

-

Electrode Calibration:

-

Calibrate the pH electrode using standard buffer solutions prepared in the specific non-aqueous solvent, if available.

-

Alternatively, determine the electrode's response by titrating a known strong acid with a known strong base in the solvent of interest to establish a potential vs. "pAH" (a measure of proton activity in the non-aqueous solvent) curve.

-

-

Titration Procedure:

-

Place a known volume of the P2-Et solution into a thermostatted titration vessel.

-

Blanket the solution with an inert gas throughout the experiment to exclude atmospheric CO₂ and moisture.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Add the standardized acid solution in small, precise increments.

-

After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (or pAH) against the volume of titrant added to obtain the titration curve.

-

The equivalence point is determined from the point of maximum slope on the titration curve, often found by calculating the first or second derivative.

-

The pKa of the conjugate acid of P2-Et is determined from the pAH value at the half-equivalence point.

-

UV-Vis Spectrophotometric Titration

This method is suitable when the protonated and deprotonated forms of the base have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of the solution's acidity.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes with stoppers

-

Precision micropipettes

-

Inert gas supply

-

Anhydrous, high-purity non-aqueous solvent transparent in the desired UV-Vis range

-

P2-Et phosphazene base solution of known concentration

-

A series of buffer solutions with known pAH values in the chosen solvent, or a standardized solution of a strong acid and a weaker indicator base.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of P2-Et in the chosen anhydrous solvent.

-

Prepare a series of buffer solutions spanning a range of pAH values around the expected pKa of P2-Et. These can be prepared from pairs of weak acids and their conjugate bases with known pKa values in the solvent.

-

Alternatively, prepare a solution containing P2-Et and a weaker indicator base with a known pKa. This solution will be titrated with a strong acid.

-

-

Spectral Measurements:

-

Record the UV-Vis spectrum of the fully deprotonated P2-Et by dissolving it in the pure solvent or a highly basic buffer.

-

Record the UV-Vis spectrum of the fully protonated P2-Et by adding a stoichiometric excess of a strong acid.

-

Prepare a series of solutions with a constant concentration of P2-Et in the different buffer solutions.

-

Record the UV-Vis spectrum for each solution.

-

-

Titration Procedure (if using an indicator):

-

Place the solution containing P2-Et and the indicator base in a cuvette.

-

Add small increments of a standardized strong acid solution.

-

After each addition, mix thoroughly and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of P2-Et is maximal.

-

Plot the absorbance at this wavelength against the pAH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pAH value at the inflection point of this curve.

-

The pKa can be calculated using the following equation: pKa = pAH + log((A - A_B) / (A_BH+ - A)) where A is the measured absorbance at a given pAH, A_B is the absorbance of the fully deprotonated base, and A_BH+ is the absorbance of the fully protonated base.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of a nucleus (e.g., ¹H, ¹³C, ³¹P) that is sensitive to the protonation state of the base.

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

Deuterated anhydrous non-aqueous solvent (e.g., acetonitrile-d₃, THF-d₈, DMSO-d₆)

-

P2-Et phosphazene base

-

Standardized solution of a strong acid in the deuterated solvent

-

Internal standard (e.g., tetramethylsilane, TMS).

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of P2-Et in the deuterated solvent.

-

Prepare a series of NMR samples, each containing the same concentration of P2-Et and the internal standard.

-

To each sample, add a different, known amount of the standardized strong acid solution to create a range of protonation states.

-

-

NMR Measurements:

-

Acquire the NMR spectrum (e.g., ¹H or ³¹P) for each sample at a constant temperature.

-

Identify a resonance signal that shows a significant chemical shift change upon protonation.

-

-

Data Analysis:

-

Measure the chemical shift (δ) of the selected nucleus in each spectrum relative to the internal standard.

-

The observed chemical shift is a weighted average of the chemical shifts of the deprotonated (δ_B) and protonated (δ_BH+) forms.

-

The ratio of the protonated to deprotonated species can be calculated from the chemical shifts: [BH+]/[B] = (δ - δ_B) / (δ_BH+ - δ)

-

The pKa can then be determined from the Henderson-Hasselbalch equation, adapted for non-aqueous media, by plotting the logarithm of the concentration ratio against a measure of the acid concentration or by fitting the chemical shift data to a sigmoidal curve.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and experimental processes related to the basicity of phosphazene bases.

Caption: Generalized workflow for the experimental determination of pKa.

Caption: Trend of increasing basicity with phosphazene oligomerization.

P2-Et Phosphazene Base: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2-Et phosphazene base, chemically known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a potent, non-nucleophilic organic superbase. Its unique combination of strong basicity and high solubility in a range of organic solvents has established it as a valuable reagent in modern organic synthesis, particularly in facilitating reactions that are challenging with conventional bases. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of P2-Et phosphazene base, supplemented with detailed, generalized experimental protocols for their determination. This document also illustrates a key application of P2-Et in a palladium-catalyzed cross-coupling reaction workflow.

Physicochemical Properties

A summary of the key physicochemical properties of P2-Et phosphazene base is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃₅N₇P₂ | [1] |

| Molecular Weight | 339.40 g/mol | [1] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 96 °C at 0.05 mmHg | [2][3] |

| Density | 1.02 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.492 | [2][3] |

| Assay | ≥98.0% | [1][2] |

Solubility Profile

Qualitative Solubility

P2-Et phosphazene base exhibits high solubility in a range of apolar to moderately polar organic solvents.[4] This property is advantageous in various synthetic applications where ionic bases may cause solubility issues.[4] Commonly used solvents in which P2-Et is readily soluble include:

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid base like P2-Et in an organic solvent. This method is adapted from general principles of solubility testing.[5][6]

Objective: To determine the concentration of a saturated solution of P2-Et phosphazene base in a specific organic solvent at a controlled temperature.

Materials:

-

P2-Et phosphazene base (≥98.0% purity)

-

Selected organic solvent (e.g., hexane, toluene, THF), HPLC grade

-

Thermostatically controlled shaker or agitator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

-

Reference standard of P2-Et for calibration

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of P2-Et phosphazene base to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of the base should be visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the time required to reach equilibrium.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no undissolved base is transferred.

-

Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent to remove any suspended microdroplets.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of P2-Et in the chosen solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of P2-Et in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[5]

-

Stability Profile

Chemical and Thermal Stability

The P2-Et phosphazene base is generally considered to be a chemically stable compound under standard laboratory conditions. A Safety Data Sheet (SDS) for P2-Et states that the product is chemically stable under standard ambient conditions (room temperature). Furthermore, phosphazene bases, in general, are described as being remarkably stable towards electrophilic attack, oxygen, and hydrolysis.[4]

However, it is also noted that for some commercial products, if a retest or expiration date is not provided on the Certificate of Analysis, it implies that suitable stability data to determine a shelf life is not available.[2] The SDS for P2-Et also indicates "No data available" for specific reactivity, the possibility of hazardous reactions, and decomposition temperature.

Incompatible Materials: P2-Et phosphazene base is incompatible with strong oxidizing agents.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of P2-Et phosphazene base under various conditions, based on general guidelines for stability testing of chemical substances.[7][8][9]

Objective: To evaluate the chemical and thermal stability of P2-Et phosphazene base over time under defined storage conditions.

Materials:

-

P2-Et phosphazene base (≥98.0% purity)

-

Environmentally controlled stability chambers (for temperature and humidity control)

-

Inert gas (e.g., argon or nitrogen)

-

Sealed vials (e.g., amber glass vials with PTFE-lined caps)

-

Analytical instrumentation for purity assessment (e.g., HPLC or GC)

Procedure:

-

Sample Preparation and Storage:

-

Aliquot the P2-Et phosphazene base into several sealed vials to minimize the impact of repeated sampling from a single container.

-

For assessing stability under inert conditions, purge the vials with an inert gas before sealing.

-

Expose the samples to a range of storage conditions, for example:

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH and refrigerated conditions (e.g., 2-8 °C)

-

Forced Degradation (Stress Testing):

-

Thermal Stress: Elevated temperatures (e.g., 60 °C, 80 °C).

-

Hydrolytic Stress: In the presence of water at different pH values (acidic, neutral, basic).

-

Oxidative Stress: In the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

Photostability: Exposure to light (as per ICH Q1B guidelines).

-

-

-

-

Testing Schedule:

-

Establish a testing schedule with defined time points. For example:

-

Initial: Time zero (baseline).

-

Accelerated: 1, 3, and 6 months.

-

Long-Term: 3, 6, 9, 12, 18, and 24 months.

-

Forced Degradation: Shorter time points may be appropriate (e.g., hours or days).

-

-

-

Analytical Method:

-

Use a validated stability-indicating analytical method (typically HPLC or GC) that can separate the intact P2-Et phosphazene base from any potential degradation products.

-

At each time point, analyze the stored samples for:

-

Assay: To determine the concentration of the P2-Et base.

-

Purity: To detect and quantify any degradation products.

-

Appearance: Any changes in color or clarity.

-

-

-

Data Evaluation:

-

Compare the results at each time point to the initial (time zero) data.

-

Determine the rate of degradation, if any, under each storage condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Based on the data, establish a recommended shelf life and appropriate storage conditions.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

P2-Et phosphazene base has proven to be a highly effective base in a variety of palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formations.[10][11][12] Its non-nucleophilic nature and high basicity allow these reactions to proceed under mild conditions, often at room temperature, with a broad tolerance for various functional groups.[10][11][12]

Generalized Workflow for a Pd-Catalyzed C-N Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction using P2-Et as the base.

References

- 1. scbt.com [scbt.com]

- 2. Phosphazene base P2-Et = 98.0 NT 165535-45-5 [sigmaaldrich.com]

- 3. Phosphazene base P2-Et | Krackeler Scientific, Inc. [krackeler.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Wiley-VCH - The Experimental Determination of Solubilities [wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 9. ikev.org [ikev.org]

- 10. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]

- 11. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]

Phosphazene Base P2-Et: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercially available phosphazene base P2-Et, covering its chemical properties, suppliers, and applications in organic synthesis, with a focus on providing practical information for laboratory use.

Introduction to Phosphazene Base P2-Et

Phosphazene base P2-Et, with the chemical name 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a strong, non-ionic, and sterically hindered organic base.[1][2] Its unique combination of high basicity and low nucleophilicity makes it an invaluable tool in modern organic synthesis, particularly in reactions where traditional inorganic or other organic bases may be unsuitable or lead to undesired side reactions.[3][4] P2-Et is a dimeric phosphazene base, and its structure features a P-N-P backbone with multiple dimethylamino substituents, which contribute to its high basicity.[3][4] This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, and key applications of P2-Et, along with a detailed experimental protocol for a representative reaction.

Commercial Availability and Suppliers

Phosphazene base P2-Et is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. It is typically sold in various quantities, ranging from milliliters to larger volumes, to accommodate different experimental scales. When purchasing, it is important to note that P2-Et is classified as a dangerous good for transport and may incur additional shipping charges.[1]

Table 1: Prominent Suppliers of Phosphazene Base P2-Et

| Supplier | Product Name | Purity | CAS Number |

| MilliporeSigma (Sigma-Aldrich) | Phosphazene base P₂-Et | ≥98.0% (NT) | 165535-45-5 |

| Santa Cruz Biotechnology | Phosphazene base P2-Et | ≥98% | 165535-45-5 |

| Smolecule | Phosphazene base P2-Et | In Stock | 165535-45-5 |

| Benchchem | Phosphazene base P2-Et | --- | 165535-45-5 |

| Krackeler Scientific | Phosphazene base P₂-Et | ≥98.0% (NT) | 165535-45-5 |

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of P2-Et is crucial for its safe handling and effective use in experimental setups. This section summarizes the key data for this compound.

Table 2: Physicochemical Properties of Phosphazene Base P2-Et

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₅N₇P₂ | [1] |

| Molecular Weight | 339.40 g/mol | [1] |

| CAS Number | 165535-45-5 | [1] |

| Appearance | Liquid | [5] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Boiling Point | 96 °C at 0.05 mmHg | [2] |

| Refractive Index | n20/D 1.492 | [2][5] |

| Purity | ≥98% | [1] |

Safety Information:

Phosphazene base P2-Et is a corrosive substance and requires careful handling in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] It is classified with the GHS05 pictogram for corrosion and the signal word "Danger".[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Organic Synthesis

The primary utility of Phosphazene base P2-Et lies in its exceptional performance as a strong, non-nucleophilic base in a variety of organic transformations. Its high basicity allows for the deprotonation of very weak acids, while its steric hindrance minimizes its participation in unwanted nucleophilic side reactions.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

P2-Et has proven to be a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O bond formation.[3][7] It facilitates these reactions under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.[7] The use of P2-Et in combination with specific palladium precatalysts, such as those bearing tBuXPhos or tBuBrettPhos ligands, has been shown to be particularly efficient.[2][6]

Deprotonation of Weak Carbon Acids

The strong basicity of P2-Et enables the deprotonation of substrates that are challenging for conventional bases. A notable example is the deprotonation of ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions.[2][6] These carbanions are valuable intermediates in organic synthesis, allowing for further functionalization.

Isomerization and Other Base-Mediated Reactions

P2-Et can effectively catalyze isomerization reactions, such as the conversion of vinyl sulfones to the thermodynamically more stable allyl sulfones.[2][6] It is also employed in other base-mediated transformations, including α-alkylation reactions.[2][6]

Experimental Protocols

This section provides a detailed, representative experimental protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination reaction using Phosphazene base P2-Et.

Reaction: Coupling of 4-chloroanisole (B146269) with morpholine (B109124).

Materials:

-

4-chloroanisole

-

Morpholine

-

Phosphazene base P2-Et

-

[Pd(tBuXPhos)G3] (Palladium precatalyst)

-

Toluene (B28343) (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst [Pd(tBuXPhos)G3] (e.g., 0.02 mmol, 2 mol%).

-

Addition of Reactants: Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) to the flask via syringe.

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.

-

Base Addition: Add Phosphazene base P2-Et (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the desired time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Visualizations

Logical Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination reaction using Phosphazene base P2-Et.

Caption: General workflow for a Palladium-Catalyzed Buchwald-Hartwig Amination using P2-Et.

As no direct involvement of Phosphazene base P2-Et in biological signaling pathways has been identified in the scientific literature, a signaling pathway diagram is not applicable. The primary role of P2-Et is as a reagent in chemical synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of polyphosphazenes: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Ambiguity of "P2-Et Base": A Comprehensive Technical Guide to the Safety and Handling of N-Ethyl-2-pyrrolidone and Phosphazene Base P2-Et

For Immediate Release

This technical guide addresses the potential ambiguity surrounding the term "P2-Et base" by providing an in-depth analysis of two distinct chemical entities: N-Ethyl-2-pyrrolidone (NEP) and Phosphazene base P2-Et. Due to the lack of a standardized chemical identifier for "P2-Et base," this document furnishes researchers, scientists, and drug development professionals with the critical safety and handling precautions for both compounds, ensuring a comprehensive understanding of their respective properties and associated hazards.

Section 1: N-Ethyl-2-pyrrolidone (NEP)

N-Ethyl-2-pyrrolidone, a versatile aprotic solvent, is widely utilized in the fine chemical industry for its exceptional solvating properties in various organic reactions.[1] While beneficial in synthesis, its handling requires strict adherence to safety protocols due to its potential health risks.

Quantitative Data Summary

A compilation of the key physical and chemical properties of N-Ethyl-2-pyrrolidone is presented below for easy reference and comparison.

| Property | Value |

| CAS Number | 2687-91-4 |

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| Boiling Point | 212.5 °C (414.5 °F) @ 1013.25 hPa |

| Melting/Freezing Point | < -120 °C (< -184 °F) |

| Flash Point | 90.8 °C (195.4 °F) |

| Density | 0.9930 g/cm³ @ 25 °C |

| Vapor Pressure | 0.18 hPa @ 20 °C |

| Solubility | Soluble in water |

| Autoignition Temperature | 245 °C (DIN 51794) |

| pH | 8-9 (100 g/L in H2O at 20 °C) |

Hazard Identification and Classification

N-Ethyl-2-pyrrolidone is classified as a substance with significant health hazards. It is crucial to understand these classifications to implement appropriate safety measures.

| Hazard Class | GHS Classification | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Reproductive Toxicity | Category 1B | H360Df: May damage the unborn child. Suspected of damaging fertility[2] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves (e.g., PVC).[3]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors, mists, or aerosols is possible, a self-contained breathing apparatus (SCBA) or an appropriate respirator should be used.[4]

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatible materials include strong oxidizing agents, reducing agents, strong acids, and strong bases.[4][5]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

-

In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately call an ophthalmologist.[2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[2]

Spill Response:

-

Evacuate personnel from the spill area.

-

Remove all sources of ignition.[4]

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[2]

-

Collect the absorbed material into a suitable, closed container for disposal.[2]

Visualized Safety Workflows

References

- 1. scbt.com [scbt.com]

- 2. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed CâN, CâO, and CâC Cross-Coupling Reactions - Organic Letters - Figshare [acs.figshare.com]

The Silent Revolution: A Technical Guide to Non-Ionic Strong Bases in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for potent, selective, and mild reagents is perpetual. While traditional ionic strong bases have long been the workhorses for deprotonation, their limitations—such as poor solubility in organic solvents, high nucleophilicity, and the presence of counterions that can complicate reaction pathways—have driven the exploration of a new class of reagents: non-ionic strong bases. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of these powerful tools, with a focus on phosphazenes, Verkade's bases, and guanidines.

Introduction: Beyond Ionicity

Non-ionic strong bases, often referred to as "superbases," are charge-neutral molecules that exhibit exceptionally high proton affinity in organic solvents.[1][2] Their strength originates from unique structural features that lead to highly stabilized conjugate acids upon protonation. This intrinsic property allows them to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds with remarkable efficiency and selectivity, often under milder conditions than their ionic counterparts.[3][4] The absence of metal cations minimizes side reactions and simplifies purification, making them invaluable assets in modern synthetic chemistry.[5]

A Comparative Overview of Non-Ionic Strong Bases

The three primary classes of non-ionic strong bases—phosphazenes, Verkade's bases, and guanidines—each offer a distinct profile of basicity, steric hindrance, and reactivity. The choice of base is dictated by the specific requirements of the transformation, including the pKa of the substrate, the desired reaction pathway, and the tolerance of other functional groups.

Data Presentation: A Quantitative Comparison

The basicity of these compounds is typically expressed as the pKa of their conjugate acid in acetonitrile (B52724) (MeCN), providing a standardized scale for comparison.

| Base Type | Specific Base | Abbreviation | pKa in MeCN |

| Phosphazenes | 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | 27.6 |

| N'-(tert-Butyl)-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide | P1-t-Bu | ~26-28 | |

| tert-Butyl-P4 | t-Bu-P4 | 42.7 | |

| Verkade's Bases | 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | 32.9 | |

| 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | ~35 | ||

| Guanidines | 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine | Barton's Base | 24.3 | |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 26.0 | |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | 25.5 |

Key Applications and Experimental Protocols

Non-ionic strong bases have proven their utility in a wide spectrum of organic transformations, from fundamental C-C bond formations to complex polymerizations.

Phosphazene Bases: The Power of the P=N Bond

Phosphazene bases are characterized by a phosphorus-nitrogen double bond, and their exceptional basicity arises from the extensive delocalization of the positive charge in the protonated form.[2]

Key Applications:

-

Polymerization: Acting as highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters and lactones.[5]

-

Alkylations and Acylations: Promoting the formation of C-C and C-X bonds with high efficiency.

-

Elimination Reactions: Effecting clean elimination reactions to form alkenes.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone using BEMP

This protocol describes the BEMP-catalyzed ring-opening polymerization of ε-caprolactone, initiated by benzyl (B1604629) alcohol.

Materials:

-

ε-Caprolactone (freshly distilled)

-

Benzyl alcohol (dried over molecular sieves)

-

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)

-

Toluene (B28343) (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ε-caprolactone (e.g., 1.0 g, 8.76 mmol) and anhydrous toluene (5 mL).

-

Add benzyl alcohol (e.g., 9.5 mg, 0.088 mmol) as the initiator.

-

Add BEMP (e.g., 24 mg, 0.088 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by ¹H NMR spectroscopy or by periodically taking aliquots for GPC analysis.

-

Upon completion, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Outcome:

This procedure typically yields polycaprolactone (B3415563) with a predictable molecular weight (controlled by the monomer-to-initiator ratio) and a narrow polydispersity index (PDI < 1.2), indicative of a living polymerization.[5]

Verkade's Bases: The Proazaphosphatrane Cage

Verkade's bases are proazaphosphatranes, cage-like structures where the phosphorus atom is the primary site of protonation. The resulting transannular P-N bond in the conjugate acid contributes to their high stability and, consequently, their strong basicity.[3][6]

Key Applications:

-

Condensation Reactions: Catalyzing aldol (B89426), Henry (nitroaldol), and Knoevenagel condensations.[3][6]

-

Alkylation of Active Methylene (B1212753) Compounds: Facilitating the selective mono- or dialkylation of substrates with acidic C-H bonds.

-

Silylation Reactions: Promoting the efficient silylation of alcohols.

Experimental Protocol: Verkade's Base-Catalyzed Henry (Nitroaldol) Reaction

This protocol details the reaction between an aldehyde and a nitroalkane catalyzed by a Verkade's base.[3]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Nitroalkane (e.g., nitromethane)

-

Verkade's base (e.g., 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane)

-

Solvent (e.g., THF, anhydrous)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add the nitroalkane (1.2 mmol).

-

Add the Verkade's base (0.1 mmol, 10 mol%) to the mixture at room temperature.

-

Stir the reaction for the required time (typically a few hours), monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-nitro alcohol.

Quantitative Data Example:

The Henry reaction between various aldehydes and nitroalkanes catalyzed by Verkade's bases typically proceeds with high yields (often >90%).[3]

Guanidine Bases: Nature's Superbase Motif

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. The exceptional stability of the guanidinium (B1211019) cation, formed upon protonation, is due to extensive resonance delocalization of the positive charge across all three nitrogen atoms.[4]

Key Applications:

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]

-

Transesterification and Transamidation: Facilitating the interchange of ester and amide groups.

-

SNAr Reactions: Barton's base, a sterically hindered guanidine, is particularly effective in promoting nucleophilic aromatic substitution reactions.[7]

Experimental Protocol: Barton's Base Promoted Alkylation of an Active Methylene Compound

This protocol describes the alkylation of a compound containing an active methylene group using Barton's base.[5]

Materials:

-

Active methylene compound (e.g., diethyl malonate)

-

Alkylating agent (e.g., benzyl bromide)

-

Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine)

-

Solvent (e.g., anhydrous THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the active methylene compound (1.0 mmol) in anhydrous THF (10 mL).

-

Add Barton's base (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

-

Add the alkylating agent (1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of key reactions.

Phosphazene-Catalyzed Ring-Opening Polymerization

Caption: Catalytic cycle of phosphazene-catalyzed ring-opening polymerization.

Verkade's Base-Catalyzed Aldol Condensation

Caption: General mechanism for a Verkade's base-catalyzed aldol condensation.

Guanidine-Catalyzed Michael Addition

Caption: Catalytic cycle of a guanidine-catalyzed Michael addition.

Conclusion

Non-ionic strong bases represent a significant advancement in the field of organic synthesis, offering powerful and selective alternatives to traditional ionic bases. Their unique properties enable a wide range of transformations under mild conditions, leading to cleaner reactions and higher yields. As research in this area continues to expand, the development of new non-ionic superbases with tailored reactivity and the discovery of novel applications will undoubtedly further empower chemists in their pursuit of molecular complexity. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable reagents in their synthetic endeavors.

References

- 1. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Henry Reaction [organic-chemistry.org]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Ascent of Giants: A Technical Guide to the Discovery and Development of Phosphazene Superbases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of phosphazene superbases, from their conceptual origins to their current-day applications as powerful tools in organic synthesis. These non-ionic, yet exceptionally strong, bases have revolutionized numerous chemical transformations by offering remarkable reactivity, high solubility in organic solvents, and minimal nucleophilicity. This document provides a comprehensive overview of their discovery, a detailed look at their synthesis, quantitative data on their basicity, and insights into their mechanisms of action.

A Historical Perspective: The Dawn of Phosphazene Chemistry

The story of phosphazenes begins long before their superbasic properties were fully realized. The foundational chemistry dates back to the early 20th century with the work of Hermann Staudinger, who first reported the reaction between phosphines and organic azides to form iminophosphoranes, the core structural motif of many phosphazene bases. This reaction, now famously known as the Staudinger reaction, laid the groundwork for the synthesis of these unique phosphorus-nitrogen compounds.

However, it was the pioneering work of Reinhard Schwesinger and his research group in the latter half of the 20th century that truly unlocked the potential of phosphazenes as superbases. They systematically designed and synthesized a series of polyaminophosphazenes, demonstrating that the successive addition of phosphazene units leads to a dramatic increase in basicity. These compounds, often referred to as "Schwesinger bases," pushed the boundaries of non-ionic basicity and opened up new avenues for synthetic chemists.

The Principle of Escalating Basicity

The remarkable strength of phosphazene superbases stems from the efficient delocalization of the positive charge in their protonated forms. The basicity increases significantly with the number of phosphazene units, a trend that is categorized by the Pn nomenclature, where 'n' denotes the number of phosphazene moieties.

-

P1 Phosphazenes: Monomeric phosphazenes, such as BEMP, are already strong bases, significantly more so than many conventional organic bases like DBU.

-

P2 Phosphazenes: Dimeric structures, like P2-Et, exhibit a substantial leap in basicity.

-

P4 Phosphazenes: Tetrameric phosphazenes, such as the renowned P4-t-Bu, are among the strongest neutral organic bases known, with pKa values in acetonitrile (B52724) exceeding 40.

This progressive increase in basicity is a direct consequence of the larger and more delocalized cationic center upon protonation, which stabilizes the conjugate acid.

graph Basicity_Increase {

rankdir="LR";

node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

P1 [label="P1\n(Monomeric)"];

P2 [label="P2\n(Dimeric)"];

P4 [label="P4\n(Tetrameric)"];

Basicity [label="Increasing Basicity ->", shape=plaintext, fontcolor="#202124"];

P1 -> P2 [color="#4285F4"];

P2 -> P4 [color="#EA4335"];

{rank=same; P1; P2; P4;}

{rank=same; Basicity;}

}

Caption: Catalytic cycle of a phosphazene superbase in the Ullmann biaryl ether synthesis.

In this cycle, the phosphazene base (P4-t-Bu) deprotonates the phenol (B47542) to generate a phenoxide anion. This highly reactive "naked" anion then participates in the copper-catalyzed coupling with the aryl halide to form the desired biaryl ether. The protonated phosphazene is subsequently regenerated, completing the catalytic cycle.

Conclusion and Future Outlook

The discovery and development of phosphazene superbases represent a significant advancement in the field of organic chemistry. Their exceptional basicity, coupled with their unique properties as non-ionic, highly soluble, and sterically hindered reagents, has enabled a wide range of chemical transformations that were previously challenging. The ongoing research in this area continues to expand their applications, with new chiral phosphazenes being developed for asymmetric catalysis and innovative strategies, such as their in-situ generation from stable salts, making them more accessible and user-friendly. [1]As our understanding of their reactivity deepens, phosphazene superbases are poised to play an even more critical role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

Theoretical Insights into the Reactivity of the P2-Et Phosphazene Superbase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and practical aspects of P2-Et phosphazene, a prominent member of the phosphazene superbase family. Its exceptional basicity and low nucleophilicity have established it as a critical tool in modern organic synthesis, particularly in facilitating challenging palladium-catalyzed cross-coupling reactions at ambient temperatures. This document summarizes key theoretical data, outlines detailed experimental protocols for its application, and visualizes the underlying reaction and computational workflows.

Introduction to P2-Et Phosphazene

P2-Et phosphazene, systematically named 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a non-ionic, organic superbase.[1] Its structure, characterized by a P-N-P backbone and multiple dimethylamino substituents, creates a highly electron-rich nitrogen center, resulting in extraordinary Brønsted basicity.[1] This high basicity allows P2-Et to deprotonate a wide range of weak acids, generating highly reactive intermediates essential for various chemical transformations.[1] A key advantage of P2-Et is its ability to enable a broad scope of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-O couplings, to proceed efficiently at room temperature.[2][3][4][5] This mildness and high functional group tolerance make it an invaluable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][4]

Theoretical Studies on the Reactivity of P2-Et Phosphazene

The remarkable reactivity of P2-Et phosphazene is fundamentally governed by its electronic and steric properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying its basicity and elucidating its mechanistic behavior.

Gas-Phase Basicity and Proton Affinity

| Compound | Experimental Gas-Phase Basicity (GB) (kJ/mol) | Computational Method |

| P2-Et phosphazene | 1106.9 | B3LYP/6-311+G** |

This data is crucial for understanding the thermodynamic driving force behind the deprotonation of substrates in a reaction.

Mechanistic Insights from Computational Studies

DFT calculations on related phosphazene systems and cross-coupling reactions highlight key aspects of P2-Et's reactivity:

-

Proton Abstraction: The high proton affinity of P2-Et facilitates the deprotonation of even weakly acidic substrates, such as amines and boronic acids, which is often the rate-determining step in catalytic cycles using weaker bases.

-

Steric Hindrance: The bulky nature of the P2-Et phosphazene is thought to be advantageous in palladium-catalyzed reactions. Computational models suggest that its steric bulk prevents it from coordinating to the palladium center and inhibiting the catalyst, a common issue with smaller, highly basic reagents.

-

Low Nucleophilicity: Despite its high basicity, the sterically hindered nature of the basic nitrogen atom minimizes its nucleophilic character, preventing unwanted side reactions.

Key Applications and Experimental Protocols

P2-Et phosphazene has proven to be a highly effective base in a variety of palladium-catalyzed cross-coupling reactions. The following are representative experimental protocols.

Synthesis of P2-Et Phosphazene

A novel, high-yield synthesis of P2-Et phosphazene has been developed, making this powerful base more accessible. The procedure involves the dealkylation of a dicationic precursor. While the full multi-step synthesis is complex, the final dealkylation step is crucial for obtaining the neutral superbase. A detailed protocol can be found in the work by Schwesinger et al.

General Protocol for Room-Temperature Suzuki-Miyaura Coupling

This protocol is a general guideline for the C-C bond formation between an aryl halide and a boronic acid derivative using P2-Et phosphazene at ambient temperature.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)

-

P2-Et phosphazene (1.5 equiv)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, and palladium precatalyst.

-

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Add the P2-Et phosphazene base via syringe to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Room-Temperature Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an aryl halide and an amine, enabled by the high basicity of P2-Et phosphazene.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

-

P2-Et phosphazene (1.5 equiv)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, and a magnetic stir bar to an oven-dried reaction vessel.

-

Seal the vessel and remove it from the glovebox (if applicable).

-